2-(2,6-Dimethylpyridin-4-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C16H14N2/c1-11-9-14(10-12(2)17-11)16-8-7-13-5-3-4-6-15(13)18-16/h3-10H,1-2H3 |
InChI Key |
NYDAFPNUEFBLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,6 Dimethylpyridin 4 Yl Quinoline and Analogous Structures
De Novo Synthesis Approaches to the 2-(2,6-Dimethylpyridin-4-yl)quinoline Core
A de novo synthesis constructs the core structure of this compound in a single series of reactions from simple, non-heterocyclic starting materials. This approach is highly efficient as it builds the complex molecular architecture directly. For instance, a plausible route could involve a variation of the Friedländer annulation, a well-established method for quinoline (B57606) synthesis. semanticscholar.org This would theoretically involve the condensation of a 2-aminoaryl ketone or aldehyde with a ketone bearing the 2,6-dimethylpyridine (B142122) moiety, such as 1-(2,6-dimethylpyridin-4-yl)ethan-1-one. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to yield the final aromatic quinoline ring directly substituted with the pyridine (B92270) ring at the 2-position.
Strategies for Constructing Substituted Quinoline Scaffolds
The quinoline ring is a privileged scaffold in chemistry, and numerous methods for its synthesis have been developed over more than a century. mdpi.comsciprofiles.comnih.gov These methods can be broadly categorized into cyclization reactions, derivatization of a pre-formed ring via cross-coupling, and multicomponent reactions.
Annulation and cyclization reactions are foundational to quinoline synthesis, typically involving the construction of the quinoline ring from substituted anilines. semanticscholar.org These classical methods have been refined over many years and remain cornerstones of heterocyclic chemistry. researchgate.net A key example is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. semanticscholar.org Other important methods include the Combes, Skraup, and Doebner-von Miller reactions. semanticscholar.org Modern approaches often employ transition-metal-catalyzed oxidative annulation, which can offer milder conditions and broader substrate scope. mdpi.com For example, cobalt-catalyzed cyclization of acetophenone (B1666503) and aniline (B41778) can produce various quinoline skeletons with high yields. mdpi.com Similarly, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines provides an efficient route to 4-trifluoromethyl quinolines. mdpi.com
Table 1: Classical Annulation and Cyclization Reactions for Quinoline Synthesis
| Reaction Name | Reactants | General Conditions | Description |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Acid or base catalysis, heat | Condensation followed by intramolecular cyclization and dehydration to form the quinoline ring. |
| Combes Synthesis | Aniline + β-Diketone | Acid catalysis (e.g., H₂SO₄) | Forms a Schiff base intermediate which then undergoes acid-catalyzed cyclization and dehydration. |
| Skraup Reaction | Aniline + Glycerol (B35011) + Sulfuric acid + Oxidizing agent | Harsh acidic and oxidative conditions | A complex reaction involving dehydration of glycerol to acrolein, followed by conjugate addition of aniline and cyclization. |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid | Similar to the Skraup reaction but generally proceeds under slightly milder conditions. |
| Vilsmeier-Haack Reaction | Acetanilide derivatives | POCl₃, DMF | Used to synthesize quinoline-carbaldehyde derivatives. nih.gov |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of pre-formed halogenated quinolines. nih.govresearchgate.net These reactions allow for the precise installation of various substituents by forming new carbon-carbon bonds. The Suzuki-Miyaura, Kumada, Negishi, and Stille reactions are among the most widely used methods for this purpose. nih.govnih.govuh.edu
The Suzuki-Miyaura coupling is particularly prevalent due to the stability and low toxicity of its organoboron reagents and its tolerance of a wide range of functional groups. nih.gov It typically involves the reaction of a haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. The Kumada coupling utilizes more reactive Grignard reagents (organomagnesium halides), while the Negishi coupling employs organozinc reagents, which are less reactive than Grignard reagents but more tolerant of functional groups like esters. uh.eduprinceton.edu The Stille coupling uses organotin compounds, which are stable but raise toxicity concerns. nih.gov These methods have revolutionized the synthesis of complex, polysubstituted quinolines. nih.gov
Table 2: Comparison of Major Cross-Coupling Reactions for Quinoline Derivatization
| Reaction | Organometallic Reagent (R-M) | Substrate (R'-X) | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters (R-B(OR)₂) | Halides, Triflates | Pd complexes | Stable reagents, low toxicity, high functional group tolerance. nih.gov | Base-sensitive substrates can be problematic. |
| Kumada | Grignard reagents (R-MgX) | Halides | Ni or Pd complexes | High reactivity of Grignard reagent. | Low functional group tolerance, reagent instability. uh.edu |
| Negishi | Organozinc compounds (R-ZnX) | Halides | Ni or Pd complexes | Good functional group tolerance, moderate reactivity. uh.edu | Organozinc reagents are moisture-sensitive. |
| Stille | Organostannanes (R-SnR'₃) | Halides | Pd complexes | High functional group tolerance, neutral conditions. | Toxicity of tin byproducts, purification challenges. nih.gov |
Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org This approach is characterized by high atom economy and the ability to rapidly generate molecular diversity. rsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a classic MCR used to produce tetrahydroquinoline derivatives, which can subsequently be oxidized to quinolines. rsc.org Other MCRs, such as those based on the Grieco or Ugi reactions, have also been adapted for quinoline synthesis, allowing for the construction of diverse quinoline scaffolds by varying the starting components. rsc.orgacs.org For example, quinolines can be synthesized via a three-component reaction of an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid catalyst. scielo.br
Synthetic Routes to 2,6-Dimethylpyridine Derivatives and Their Functionalization
The synthesis of the 2,6-dimethylpyridine (2,6-lutidine) core can be achieved through several methods. A classical approach involves a Hantzsch-type synthesis where ethyl acetoacetate (B1235776) is reacted with formaldehyde (B43269) and ammonia (B1221849), leading to a dihydropyridine (B1217469) intermediate that is subsequently oxidized, saponified, and decarboxylated to yield 2,6-dimethylpyridine. orgsyn.org Another route uses the cyclization of acetone, formaldehyde, and ammonia over a solid-phase catalyst at high temperatures. google.com More modern methods include the synthesis from 3-aminocrotonitrile in acetic acid. google.com
Once the 2,6-dimethylpyridine ring is formed, it must be functionalized at the 4-position to enable coupling with the quinoline moiety. This can be achieved by converting 2,6-dimethyl-4-chloropyridine to 2,6-dimethylpyridine via hydrogenation, implying the availability of the chlorinated precursor for coupling reactions. google.com
Coupling Strategies for Quinolyl-Pyridyl Systems
The most convergent and flexible strategy for synthesizing this compound involves the coupling of a pre-functionalized quinoline with a pre-functionalized 2,6-dimethylpyridine. This typically utilizes the cross-coupling methodologies discussed in section 2.2.2.
A highly effective approach is the Suzuki-Miyaura cross-coupling reaction. This would involve:
Preparation of 2-haloquinoline: Synthesizing a quinoline derivative with a halogen (e.g., bromine or chlorine) at the 2-position.
Preparation of 2,6-dimethylpyridine-4-boronic acid or ester: Functionalizing the 2,6-dimethylpyridine at the 4-position with a boronic acid or a related boronate ester.
Palladium-catalyzed coupling: Reacting the two fragments in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃ or K₂CO₃) in a solvent mixture such as toluene/ethanol/water.
This strategy allows for late-stage diversification, as various substituted quinolines and pyridines can be synthesized separately and then combined, providing access to a wide range of analogs. Pyridyl and quinolyl-containing compounds are excellent platforms for building more complex systems, and the modulation of their coupling is a key aspect of synthetic design. nih.govnih.gov
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd, Co, Cu)
Transition metal catalysis is a cornerstone for the synthesis of quinoline derivatives, offering efficient and selective pathways. ias.ac.in Catalysts based on palladium (Pd), cobalt (Co), and copper (Cu) are particularly prominent in forming the intricate structures of polysubstituted quinolines. ias.ac.innih.gov These methods often involve cross-coupling reactions where pre-functionalized precursors are joined, or through C-H activation/annulation cascades.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are instrumental in forming carbon-carbon bonds essential for linking heterocyclic fragments. mdpi.com For instance, a Pd-catalyzed Suzuki-Miyaura reaction could be envisioned between a borylated quinoline and a halogenated pyridine to construct the target scaffold. Similarly, rhodium (Rh) and ruthenium (Ru) catalysts have been employed in C-H activation strategies to build substituted quinolines through cascade reactions. mdpi.com
Copper-catalyzed reactions also provide a powerful tool for these syntheses. For example, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines can produce quinoline scaffolds under neutral conditions. nih.gov Cobalt has also been utilized in ligand-free catalyzed cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines under mild conditions. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura Coupling | Indole derivative, Vinyl bromide | Sequential cross-coupling for fragment assembly. mdpi.com |
| Copper (Cu) | Oxidative Cyclization | N-(2-alkenylaryl)enamines | Single-step process under neutral, aerobic conditions. nih.gov |
| Cobalt (Co) | Cyclization | 2-aminoaryl alcohols, Ketones | Ligand-free, one-pot synthesis under mild conditions. mdpi.com |
| Iron (Fe) | Three-Component Coupling | Primary anilines, Aldehydes, Terminal alkynes | High atom and step economy, operationally simple. chemrevlett.com |
| Silver (Ag) | Cycloisomerization | N-propargylated heterocycles | 6-endo-dig cyclization for annulated quinolines. researchgate.net |
Catalyst-Free and Solvent-Free Synthetic Protocols
In pursuit of more sustainable chemical processes, catalyst-free and solvent-free synthetic methods have gained traction. These protocols often rely on thermal activation or the use of non-metallic promoters to drive the reaction forward, reducing reliance on potentially toxic and expensive metal catalysts. rsc.orgrsc.org
One approach involves the reaction of N-hetaryl ureas with alcohols, which can proceed without a catalyst to yield N-quinolin-2-yl carbamates. rsc.org This method is noted for its environmental friendliness and good-to-high yields. Another strategy involves heating a mixture of an aniline and a compound with a reactive α-methylene group, which can lead to quinoline formation via condensation followed by cyclodehydration without any catalyst. nih.gov
Furthermore, reactions can be performed under aerobic conditions where oxygen acts as the oxidant, eliminating the need for other oxidizing agents. For example, the reaction of 2-(aminomethyl)-aniline with an aromatic ketone can provide the corresponding quinoline in excellent yield without a metal catalyst. nih.gov Some procedures also utilize additives like lithium chloride in a solvent such as dimethylacetamide to facilitate the reaction smoothly. nih.gov
Table 2: Catalyst-Free Quinoline Synthesis Examples
| Reactants | Conditions | Promoter/Oxidant | Key Features |
|---|---|---|---|
| N-hetaryl ureas, Alcohols | Thermal | None | Environmentally friendly, good yields. rsc.org |
| Aniline, Ketone with α-methylene | Heating | None | Direct condensation and cyclodehydration. nih.gov |
| 2-(aminomethyl)-aniline, Aromatic ketone | Aerobic | Oxygen | Metal-free, excellent yield. nih.gov |
Regioselective C-H Functionalization for Intermolecular Linkages
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules like quinolyl-pyridyl systems. nih.gov This approach avoids the need for pre-functionalization of starting materials, thereby shortening synthetic routes and reducing waste. nih.gov The key challenge lies in achieving high regioselectivity, as molecules like quinoline have multiple C-H bonds available for activation. nih.gov
Transition metal catalysis is pivotal for directing the functionalization to a specific position. The C2 position of quinolines and pyridines is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom. nih.gov However, significant progress has been made in the more challenging functionalization of distal positions (C3-C8 in quinoline). nih.gov
For example, palladium catalysts have been used for the regioselective arylation of electron-deficient pyridines. nih.gov The selectivity can be controlled by the choice of ligands, additives, and reaction conditions. Copper catalysts have also been employed for the direct sulfoximination of quinoline-N-oxides at the C2 position through a dual C-H/N-H dehydrogenative coupling. mdpi.com
Table 3: Regioselective C-H Functionalization Strategies for Quinolines
| Catalyst System | Reaction Type | Position Functionalized | Key Features |
|---|---|---|---|
| Palladium (Pd) | Oxidative Cross-Coupling | C2 | Double C-H activation for coupling quinoline N-oxide with thiophene. mdpi.com |
| Copper (Cu) | Sulfoximination | C2 | Dehydrogenative coupling of quinoline-N-oxides with sulfoximines. mdpi.com |
| Iridium (Ir) | Borylation | C3 | High regioselectivity for 3-borylated quinoline product. nih.gov |
Green Chemistry Principles in the Synthesis of Quinolyl-Pyridyl Systems
The synthesis of complex heterocyclic systems is increasingly guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edumsu.edu
Key green chemistry principles relevant to the synthesis of quinolyl-pyridyl systems include:
Waste Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu C-H functionalization and catalyst-free protocols contribute significantly to this principle by reducing reaction steps and the need for stoichiometric reagents. nih.govnih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Three-component reactions and C-H activation strategies are prime examples of high atom economy. nih.govchemrevlett.com
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, which reduces waste. yale.eduedu.krd The transition metal-catalyzed reactions discussed in section 2.4.1 exemplify this principle. ias.ac.in
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary where possible or innocuous when used. msu.edu The development of solvent-free protocols is a direct application of this principle. researchgate.net
Design for Energy Efficiency : Energy requirements should be minimized. acs.org Reactions that can be conducted at ambient temperature and pressure, or those that use microwave irradiation for shorter reaction times, contribute to energy efficiency. mdpi.comnih.gov
Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Direct C-H functionalization is a key strategy for avoiding such steps. nih.gov
By integrating these principles, chemists can develop more sustainable and efficient routes to valuable compounds like this compound.
Advanced Spectroscopic and Structural Characterization of 2 2,6 Dimethylpyridin 4 Yl Quinoline
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a specific crystallographic study for 2-(2,6-dimethylpyridin-4-yl)quinoline is not available in the retrieved documents, the analysis of closely related quinoline (B57606) derivatives provides a strong indication of the structural features that could be anticipated.
Crystallographic studies of other quinoline derivatives, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, have shown that these types of compounds often crystallize in common space groups like P2(1)/n, which belongs to the monoclinic crystal system. researchgate.net It is plausible that this compound could crystallize in a similar system. The expected crystallographic data would include precise bond lengths, bond angles, and torsion angles, which would collectively define the molecule's geometry.
A hypothetical data table for this compound, based on typical values for similar organic compounds, is presented below.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/c or similar |
| a (Å) | ~10-20 |
| b (Å) | ~5-15 |
| c (Å) | ~10-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2500 |
| Z | 4 |
Analysis of Intermolecular Interactions
The supramolecular assembly of this compound in the solid state would be directed by a variety of non-covalent interactions. These interactions are crucial for the stability of the crystal lattice.
Hydrogen Bonding: Although the primary structure of this compound lacks traditional hydrogen bond donors (like O-H or N-H), non-classical C-H···N and C-H···π hydrogen bonds are expected to play a significant role in its crystal packing. In the crystal structure of 2,6-dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline, intermolecular non-classical C—H⋯N hydrogen bonding is observed. nih.gov Similar interactions could occur between the methyl or aromatic C-H groups of one molecule and the nitrogen atoms of the quinoline or pyridine (B92270) rings of a neighboring molecule.
A summary of potential intermolecular interactions is provided in the table below.
| Interaction Type | Potential Participating Groups | Expected Distance/Geometry |
|---|---|---|
| C-H···N Hydrogen Bonding | Methyl C-H or Aromatic C-H as donor; Quinoline N or Pyridine N as acceptor | H···N distance of ~2.4-2.8 Å |
| π-π Stacking | Quinoline and/or Pyridine rings | Centroid-centroid distance of ~3.4-3.8 Å |
| C-H···π Interactions | Methyl C-H or Aromatic C-H as donor; Quinoline or Pyridine π-system as acceptor | H···π centroid distance of ~2.6-3.0 Å |
Computational and Theoretical Investigations of 2 2,6 Dimethylpyridin 4 Yl Quinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular properties based on the principles of quantum mechanics. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine properties like geometry, energy, and vibrational frequencies. nih.govscirp.orgarabjchem.org For studying excited states and predicting electronic spectra, Time-Dependent DFT (TD-DFT) is the method of choice. arabjchem.orgrsc.orgbohrium.com
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry—must be determined. This is typically achieved using DFT methods, which systematically adjust the positions of the atoms to find the lowest energy conformation. scirp.org
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govripublication.com
A smaller energy gap generally implies higher reactivity and suggests that the molecule can be more easily excited electronically. nih.govripublication.com DFT calculations are the standard method for computing these orbital energies. For the parent quinoline (B57606) molecule, DFT calculations have established its HOMO and LUMO energy levels. scirp.org The introduction of the electron-rich 2,6-dimethylpyridine (B142122) substituent is expected to raise the HOMO energy and potentially lower the LUMO energy of the quinoline system, leading to a smaller energy gap compared to unsubstituted quinoline. This modulation of the frontier orbitals is key to tuning the molecule's electronic and optical properties.
| Parameter | Description | Significance | Example Value (for Quinoline) scirp.org |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. | -6.646 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. | -1.816 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. | 4.83 eV |
Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data. TD-DFT is particularly useful for predicting electronic absorption spectra (UV-Visible). arabjchem.orgrsc.org For a molecule like 2-(2,6-Dimethylpyridin-4-yl)quinoline, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* transitions, which are characteristic of conjugated aromatic systems. bohrium.com
Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). scirp.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and C-N stretches.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. wolfram.comresearchgate.net It is calculated from the total electron density and is plotted onto the molecule's surface. MEP maps use a color scale to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comchemrxiv.org
For this compound, the MEP map would be expected to show significant negative potential (red) localized around the nitrogen atoms of both the quinoline and pyridine (B92270) rings due to the lone pairs of electrons. These regions represent the most likely sites for protonation and hydrogen bond acceptance. Conversely, positive potential (blue) would be distributed around the hydrogen atoms of the aromatic rings. researchgate.netresearchgate.net MEP analysis is a powerful tool for understanding intermolecular interactions and predicting chemical reactivity. chemrxiv.org
Molecular Dynamics Simulations and Docking Studies
To understand how this compound might function in a biological context, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a large biological macromolecule, such as a protein or DNA. nih.govmdpi.commdpi.comnih.gov
Molecular Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a receptor. nih.govresearchgate.netamazonaws.com The process generates a "docking score," a numerical value that estimates the strength of the interaction, with more negative scores typically indicating stronger binding. mdpi.com For instance, various quinoline derivatives have been successfully docked into the active sites of enzymes like HIV reverse transcriptase, SARS-CoV-2 protease, and various kinases to predict their inhibitory potential. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) simulations provide a more dynamic picture of the interaction. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the movements of all atoms in the ligand-receptor complex over time, typically nanoseconds to microseconds. nih.govresearchgate.net This allows researchers to assess the stability of the binding pose, observe conformational changes, and analyze key intermolecular interactions like hydrogen bonds and hydrophobic contacts that maintain the complex. nih.gov Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during the simulation helps confirm the stability of the ligand in the binding pocket. nih.gov
Theoretical Basis for Structure-Activity Relationship (SAR) Derivation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.comrsc.org Computational chemistry provides the theoretical foundation for deriving these relationships. By systematically calculating the properties described above (e.g., electronic, steric, and hydrophobic) for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.netmdpi.com
For this compound, theoretical calculations can form the basis of an SAR study. For example, researchers could computationally model variations of the molecule, such as adding different substituents to the quinoline or pyridine rings. DFT calculations would predict how these modifications alter properties like the HOMO-LUMO gap or the MEP map. researchgate.net Docking and MD simulations could then predict how these structural changes affect binding affinity to a specific biological target. rsc.orgnih.gov This in silico approach allows for the rational design of new derivatives with potentially improved potency and selectivity, guiding synthetic efforts and accelerating the drug discovery process. mdpi.com
Coordination Chemistry of 2 2,6 Dimethylpyridin 4 Yl Quinoline
Ligand Design Principles and Chelation Properties
A critical aspect of understanding a ligand's coordination potential lies in its design principles and chelation properties. This includes identifying the potential donor atoms and predicting how the molecule's structure will influence its binding to a metal center. For 2-(2,6-Dimethylpyridin-4-yl)quinoline, one could hypothesize potential coordination through the nitrogen atoms of both the pyridine (B92270) and quinoline (B57606) rings. The steric hindrance from the methyl groups on the pyridine ring would likely play a significant role in the geometry of any resulting metal complexes.
Bidentate, Tridentate, and Polydentate Coordination Modes
The structure of this compound suggests the possibility of acting as a bidentate ligand, coordinating to a metal ion via the nitrogen atoms of the pyridine and quinoline moieties. The flexibility of the bond linking these two rings would influence the bite angle and the stability of the resulting chelate ring. Investigations into whether this ligand could adopt other coordination modes, such as bridging between two metal centers to form polynuclear complexes or coordination polymers, remain speculative without experimental data.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes is a fundamental step in exploring the coordination chemistry of a new ligand. This would typically involve reacting this compound with various metal salts under different conditions to isolate and purify the resulting coordination compounds.
Transition Metal Complexes (e.g., Co(II), Zn(II), Mn(II), Cd(II), Ag(I), Cu(II), Ru(II))
The interaction of this compound with transition metals is an area ripe for exploration. The electronic and steric properties of the ligand would be expected to influence the coordination number and geometry of the resulting complexes. For example, the steric bulk of the dimethylpyridine group might favor the formation of tetrahedral or distorted octahedral complexes. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with elemental analysis, would be crucial for the initial characterization of any new complexes.
Lanthanide(III) Coordination Polymers
The larger ionic radii and higher coordination numbers of lanthanide ions could lead to the formation of coordination polymers with this compound. The ligand could act as a linker, bridging multiple lanthanide centers to create one-, two-, or three-dimensional networks. The potential luminescent properties of such materials, arising from energy transfer from the ligand to the lanthanide ion, would be of significant interest.
Solution-State Complexation Studies (e.g., Potentiometric Titrations)
Understanding the behavior of metal complexes in solution is crucial for many applications. Techniques like potentiometric titrations could be employed to determine the stability constants of the complexes formed between this compound and various metal ions in different solvents. This would provide quantitative data on the strength of the metal-ligand interactions and the speciation of the complexes in solution.
Photophysical Properties and Luminescence of 2 2,6 Dimethylpyridin 4 Yl Quinoline and Its Complexes
Fluorescence Spectroscopy and Quantum Yield Determinations
No specific studies detailing the fluorescence spectroscopy or experimentally determined quantum yields for 2-(2,6-Dimethylpyridin-4-yl)quinoline were identified. In general, the fluorescence of quinoline (B57606) derivatives is influenced by the nature and position of substituents, which can affect the energy of the excited states and the efficiency of radiative decay. The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter that requires experimental determination.
Analysis of Absorption and Emission Spectra
Detailed absorption and emission spectra for this compound are not available in the reviewed literature. The absorption spectra of quinoline compounds typically feature π-π* transitions in the UV region. The position and intensity of these bands, as well as the corresponding emission spectra, would be influenced by the electron-donating or -accepting nature of the 2,6-dimethylpyridin-4-yl substituent.
Solvatochromic Effects and Intramolecular Charge Transfer Phenomena
There is no specific research on the solvatochromic effects of this compound. Such studies would involve measuring the absorption and emission spectra in solvents of varying polarity to understand the change in dipole moment upon excitation. This analysis is crucial for identifying and characterizing potential intramolecular charge transfer (ICT) states, which are common in donor-acceptor substituted aromatic systems. The presence of the pyridine (B92270) and quinoline moieties suggests the possibility of ICT, but experimental verification is lacking.
Luminescent Lifetimes of Metal Complexes
Information regarding the synthesis and measurement of luminescent lifetimes of metal complexes incorporating this compound as a ligand is not available. The luminescent lifetime is a key parameter for understanding the nature of the excited state in metal complexes (e.g., fluorescence vs. phosphorescence) and their potential applications in areas such as sensing and imaging.
Relationship Between Molecular Structure and Photophysical Behavior
A detailed discussion on the structure-property relationship for this compound is speculative without experimental data. The substitution at the 2-position of the quinoline ring with a 2,6-dimethylpyridin-4-yl group is expected to significantly influence its electronic and photophysical properties. The steric hindrance from the methyl groups on the pyridine ring could affect the planarity between the two heterocyclic rings, which in turn would impact the extent of π-conjugation and, consequently, the absorption and emission characteristics.
Catalytic Applications of 2 2,6 Dimethylpyridin 4 Yl Quinoline and Its Metal Complexes
Role in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Ligands play a crucial role in these systems by coordinating to a central metal atom, thereby influencing its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. The nitrogen atoms in both the pyridine (B92270) and quinoline (B57606) rings of 2-(2,6-dimethylpyridin-4-yl)quinoline make it an excellent candidate for a bidentate ligand, capable of forming stable complexes with a variety of transition metals.
Metal complexes derived from quinoline-based ligands are known to be active in a range of catalytic processes. For instance, copper-quinoline complexes have demonstrated the ability to catalyze various biological processes, and rhodium complexes are effective in the hydrogenation of quinoline. mdpi.comresearchgate.net The specific structure of this compound, featuring a sterically hindered pyridine ring due to the two methyl groups, can be expected to impart unique properties to its metal complexes.
The functionalization of C-H bonds and the construction of cyclic molecules through annulation reactions are fundamental transformations in organic synthesis. nih.govnih.govmdpi.com Transition metal catalysis has emerged as a powerful tool for achieving these transformations with high efficiency and selectivity. mdpi.com Quinoline derivatives have been extensively utilized as ligands in such catalytic systems.
C-H Functionalization:
Direct C-H bond functionalization is a highly atom-economical method for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Transition metal catalysts, often bearing sophisticated ligands, are pivotal in activating otherwise inert C-H bonds. While specific studies on this compound in C-H functionalization are not extensively documented, the general principles governing pyridine and quinoline-based ligands can provide insights.
For instance, rhodium(I)-catalyzed intermolecular alkylation of pyridines and quinolines has been shown to produce ortho-alkylated products. nih.gov The regioselectivity of these reactions is often directed by the coordination of the nitrogen atom of the heterocyclic ring to the metal center. In the case of this compound, the presence of two nitrogen atoms could lead to interesting regiochemical outcomes, potentially directing functionalization to specific C-H bonds on either the pyridine or quinoline ring system, or even facilitating functionalization at more distal positions.
Research on other substituted pyridines has shown that steric factors can significantly influence the site of functionalization. For example, in iridium-catalyzed C4-selective borylation of 2,6-dimethylpyridine (B142122), the bulky methyl groups direct the borylation to the sterically less hindered C4 position. nih.gov This suggests that the 2,6-dimethylpyridine moiety in the target ligand could play a significant role in directing C-H functionalization reactions.
Annulation Reactions:
Copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed for the synthesis of 4-trifluoromethyl quinolines. mdpi.com Furthermore, silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds represents another route to annulated quinoline derivatives. researchgate.net While direct applications of this compound in these specific reactions are yet to be reported, its potential as a ligand in such transformations is evident. The electronic and steric properties imparted by the dimethylpyridine unit could modulate the reactivity of the metal center, potentially leading to novel annulation pathways or improved selectivity.
A hypothetical application could involve the use of a rhodium complex of this compound in an intramolecular [4+2] cycloaddition to construct a fused quinoline system. The ligand's structure could influence the stereochemical outcome of such a reaction.
| Catalyst System | Reaction Type | Substrate | Product | Yield (%) |
| Rh(I) / Ligand | Intramolecular C-H Cyclization | Tethered Pyridine/Alkene | Multicyclic Pyridine | Good Scope |
| Ir / dtbpy | C-H Borylation | Quinoline | 3-Borylated Quinoline | 84 |
| Cu(OAc)2 | Annulation | Ketone Oxime Acetate | 4-Trifluoromethyl Quinoline | Good to Excellent |
| AgSbF6 | Cycloisomerization | N-propargylated Heterocycle | Annulated Quinoline | Excellent |
Note: The data in this table is based on general findings for quinoline and pyridine derivatives and does not represent specific results for this compound.
Influence of Ligand Structure on Catalytic Activity and Selectivity
The structure of a ligand is a critical determinant of the performance of a homogeneous catalyst. Electronic and steric effects of the ligand can profoundly impact the catalytic activity and selectivity of the metal center.
The presence of electron-donating groups on a ligand can increase the electron density on the metal center, which can, in turn, affect its reactivity. In the case of this compound, the two methyl groups on the pyridine ring are electron-donating. This increased electron density on the pyridine nitrogen could enhance the coordination strength to a metal center. Studies on copper-catalyzed catechol oxidation have shown that ligands with electron-donating groups can lead to more stable and active complexes. mdpi.com
Conversely, the steric hindrance created by the two methyl groups is a significant feature of this ligand. This steric bulk can influence the coordination geometry around the metal center and control the access of substrates to the catalytically active site. This can be advantageous in achieving high selectivity. For example, in asymmetric catalysis, bulky ligands are often used to create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product.
The bite angle of a bidentate ligand, which is the angle between the two coordinating atoms and the metal center, is another crucial factor. The geometry of this compound will dictate a specific bite angle when coordinated to a metal, influencing the stability and reactivity of the resulting complex.
Advanced Materials Science Applications
Development of Chemosensors and Molecular Probes
Quinoline (B57606) and its derivatives are frequently utilized in the design of chemosensors due to their inherent fluorescence and ability to coordinate with metal ions. nih.gov However, a review of publicly available scientific literature reveals no specific studies focused on the application of 2-(2,6-Dimethylpyridin-4-yl)quinoline as a chemosensor or molecular probe.
There is no specific research available detailing the fluorescent sensing mechanisms of this compound. General mechanisms for quinoline-based sensors often involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF), but these have not been documented for this particular compound.
No studies have been published on the use of this compound for the selective detection of metal ions such as zinc (Zn²⁺), nickel (Ni²⁺), or copper (Cu²⁺). While the general class of quinoline derivatives has shown efficacy in this area, research has not been extended to this specific molecule.
Potential in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes
The application of this compound has been predominantly cited within the field of organic electronics, specifically for OLEDs. Patent literature includes this compound in a class of materials developed for use in OLED devices. In this context, it is identified as a potential host material in the emissive layer of an OLED. Host materials are crucial for dispersing and supporting guest emitter molecules, facilitating efficient energy transfer and ultimately light emission.
The structure of this compound, combining electron-deficient pyridine (B92270) and quinoline rings, suggests that it may possess the necessary electronic properties and thermal stability for such applications. However, detailed performance data, such as efficiency, lifetime, and specific device architectures incorporating this compound, are not extensively detailed in peer-reviewed scientific journals.
There is no available information regarding the use of this compound as a laser dye.
Biological Interactions and Mechanistic Studies Excluding Clinical Human Data
Other Biological Activities and Mechanistic Insights
The quinoline (B57606) scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide array of biological activities. wisdomlib.orgnih.govnih.govbenthamscience.com These activities range from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects. wisdomlib.orgnih.govbenthamscience.com The introduction of a pyridinyl group at the 2-position of the quinoline ring system can modulate these activities and introduce new ones.
Antioxidant Effects:
Rhizogenesis Stimulation:
In the realm of agricultural science, certain quinoline derivatives have been explored for their effects on plant growth, including the stimulation of root formation (rhizogenesis). nih.gov This activity is of significant interest for improving crop yields and plant propagation. The mechanism of action in such cases is often related to the modulation of plant hormone signaling pathways. Given that the quinoline scaffold is being investigated for various agricultural applications, it is plausible that derivatives like 2-(2,6-Dimethylpyridin-4-yl)quinoline could influence plant biological processes. nih.gov
Other Potential Activities:
The fusion of quinoline and pyridine (B92270) rings, as seen in this compound, creates a molecular architecture that could interact with a variety of biological targets. Pyridine derivatives themselves are known for a diverse range of biological activities, including antiproliferative effects. nih.gov The combination of these two heterocyclic systems may lead to compounds with unique pharmacological profiles. For example, quinoline derivatives have been studied as inhibitors of various enzymes and as ligands for different receptors, suggesting a broad potential for biological interactions. nih.gov
Elucidation of Structure-Activity Relationships for Biological Efficacy
The biological activity of quinoline derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for a compound's efficacy and selectivity.
For 2-arylquinolines, the nature and substitution pattern of the aryl group at the 2-position significantly influence biological activity. In the case of this compound, the key structural features include:
The Quinoline Core: The quinoline ring system itself is the foundational element, providing the basic scaffold for interaction with biological targets.
The Pyridinyl Substituent: The presence of the pyridine ring at the 2-position is a critical determinant of the compound's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing how the molecule binds to a biological receptor.
The Dimethyl Substitution: The two methyl groups at the 2- and 6-positions of the pyridine ring are also significant. These groups can affect the molecule's steric profile, potentially influencing its binding affinity and selectivity for a particular target. They can also impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
SAR studies on related pyridine derivatives have shown that the presence and position of substituents like methyl groups can enhance antiproliferative activity. nih.gov Conversely, bulky groups can sometimes lead to a decrease in activity. nih.gov In the context of 2-(pyridin-4-yl)quinolines, the relative orientation of the quinoline and pyridine rings, as well as the specific substitution on the pyridine ring, would be expected to play a crucial role in defining the biological activity. For example, in a series of pyrazolo[4,3-c]pyridines, the nature of the substituent on the pyridine ring was found to be critical for their inhibitory activity against a specific protein-protein interaction.
The following table summarizes the key structural components and their potential influence on the biological activity of this compound, based on general principles of medicinal chemistry and SAR studies of related compounds.
| Structural Component | Potential Influence on Biological Activity |
| Quinoline Nucleus | Provides the fundamental scaffold for biological interactions; contributes to overall lipophilicity and electronic properties. |
| 2-Pyridinyl Group | Introduces a nitrogen atom that can act as a hydrogen bond acceptor; influences the overall shape and electronic distribution of the molecule. |
| 4-yl Linkage | Determines the spatial orientation of the pyridine ring relative to the quinoline core. |
| 2,6-Dimethyl Groups | Provide steric bulk that can influence binding selectivity; may increase lipophilicity. |
Further research, including the synthesis and biological evaluation of a series of analogs with systematic modifications to these structural features, would be necessary to fully elucidate the structure-activity relationships for the biological efficacy of this compound.
Future Research Directions and Perspectives
Innovations in Synthetic Methodologies and Sustainable Chemistry
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions which often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.govresearchgate.net Future research on the synthesis of 2-(2,6-Dimethylpyridin-4-yl)quinoline will likely pivot towards the adoption of green and sustainable chemistry principles to address these shortcomings. researchgate.netacs.org
A primary area of focus will be the development of novel catalytic systems, particularly those utilizing nanocatalysts. nih.govacs.org Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, which can lead to enhanced reaction rates and higher yields under milder conditions. acs.org Research should explore the use of magnetic nanocatalysts (e.g., Fe₃O₄-based) for the synthesis of the quinoline core, which would allow for easy catalyst recovery and reuse, aligning with the principles of a circular economy. nih.gov
Furthermore, microwave-assisted organic synthesis (MAOS) represents a significant opportunity to improve efficiency. benthamdirect.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govproquest.com Future studies should aim to develop one-pot, multi-component microwave-assisted protocols for synthesizing this compound and its derivatives, potentially under solvent-free or catalyst-free conditions. acs.orgunf.edunih.gov Such methods not only enhance efficiency but also minimize the generation of chemical waste. rsc.orgrsc.org
The exploration of greener solvents, such as water or ethanol, and the development of catalyst-free reaction pathways are also critical future directions. bohrium.comresearchgate.net These approaches reduce reliance on volatile and toxic organic solvents, making the synthetic process more environmentally benign. bohrium.com
Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Methodologies
| Parameter | Conventional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| thermostatConditions | Harsh (high temp/pressure) | Mild (lower temp/pressure) |
| hourglass_emptyReaction Time | Hours to days | Minutes to hours |
| scienceCatalysts | Strong acids, hazardous metals | Recyclable nanocatalysts, biocatalysts, or catalyst-free |
| water_dropSolvents | Volatile/toxic organic solvents | Green solvents (water, ethanol) or solvent-free |
| recyclingWaste | Significant byproduct generation | High atom economy, minimal waste |
| ecoEnvironmental Impact | High | Low |
Expanding the Scope of Coordination Chemistry and Metal-Organic Frameworks
The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry due to the presence of two nitrogen atoms positioned in a bidentate N,N'-donor arrangement. wikipedia.org This structure is ideal for chelating with a wide variety of transition metal ions. researchgate.netjscimedcentral.com Future research should systematically explore the coordination of this ligand with d-block transition metals (e.g., Cu, Ni, Zn, Cd, Ag) to synthesize novel mononuclear and polynuclear complexes. nih.govnih.gov Characterization of these complexes using techniques like single-crystal X-ray diffraction will be essential to understand their structural geometries, which could range from tetrahedral to square planar or octahedral. jscimedcentral.comnih.gov
A particularly promising frontier is the use of this compound as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.netresearchgate.net MOFs are crystalline materials with porous structures, making them highly suitable for applications in gas storage, separation, and catalysis. rsc.org By incorporating this specific ligand, it may be possible to design MOFs with tailored pore sizes and functionalities. For instance, pyridyl- and terpyridine-based ligands have been successfully used to create iron-based MOFs with nanoscale channels that exhibit catalytic activity. rsc.orgnih.gov Future efforts could focus on synthesizing 2D or 3D MOFs using this quinolyl-pyridine linker and various metal nodes, investigating their stability and performance in applications such as CO₂ capture or heterogeneous catalysis. researchgate.netrsc.org
Advancements in Photofunctional Materials Design
Quinoline and pyridine-based compounds are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. researchgate.netmdpi.com The rigid, conjugated system of this compound provides a strong foundation for the design of new photofunctional materials. Future research should focus on a thorough characterization of its photophysical properties, including absorption and emission spectra, fluorescence quantum yields, and lifetimes. researchgate.net
One exciting avenue is the development of chemosensors. The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions, and this interaction can modulate the compound's fluorescence properties. This could lead to a "turn-off" or "turn-on" fluorescence response upon binding with specific analytes, such as heavy metal ions (e.g., Cu²⁺, Hg²⁺) or nitroaromatic explosives like picric acid. researchgate.netnih.gov
Furthermore, the ligand is a promising building block for luminescent metal complexes, particularly with metals like ruthenium(II) or platinum(II). rsc.orgresearchgate.net These complexes often display strong luminescence and can be used in the fabrication of organic light-emitting diodes (OLEDs) or as photosensitizers in photodynamic therapy (PDT). mdpi.com Research into synthesizing such complexes and tuning their emission wavelengths and efficiencies by modifying the substituents on the quinoline or pyridine (B92270) rings is a key future direction.
Table 2: Potential Photofunctional Applications and Research Goals
| Application Area | Research Goal | Key Parameters to Investigate |
|---|---|---|
| sensorsChemosensors | Develop selective sensors for metal ions or explosives. | Fluorescence quenching/enhancement, detection limit, selectivity. |
| lightbulbOLEDs | Create efficient emitter materials for display technology. | Luminescence quantum yield, color purity (CIE coordinates), device stability. |
| healingPhotodynamic Therapy | Design photosensitizers that generate singlet oxygen. | Singlet oxygen quantum yield, cellular uptake, phototoxicity. mdpi.com |
| visibilityBioimaging | Synthesize fluorescent probes for cellular imaging. | Biocompatibility, photostability, brightness. mdpi.com |
Interdisciplinary Research at the Interface of Chemistry and Biology
The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antimalarial, anticancer, antibacterial, and anti-inflammatory effects. nih.govbiointerfaceresearch.comnih.gov The presence of this moiety in this compound makes it a highly attractive candidate for drug discovery and development. researchgate.netorientjchem.org
Future interdisciplinary research should focus on a systematic biological evaluation of this compound and its derivatives. This includes broad-spectrum screening against various cancer cell lines (e.g., breast, colon, lung), pathogenic bacteria, and fungi. orientjchem.orgresearchgate.net For example, 2-(pyridin-2-yl)quinoline (B8816189) derivatives have shown selective anticancer activity, suggesting that the core structure is a promising starting point. orientjchem.org
Structure-activity relationship (SAR) studies will be crucial. By synthesizing a library of analogues with different substituents on both the quinoline and pyridine rings, researchers can identify the key structural features required for potent and selective biological activity. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter a compound's lipophilicity and binding affinity to biological targets. researchgate.net
Another promising direction is the creation of hybrid molecules. By covalently linking the this compound scaffold to other known pharmacophores (such as chalcones, thiadiazoles, or natural products), it may be possible to develop novel compounds with enhanced efficacy or multi-target activity. nih.govbiointerfaceresearch.comresearchgate.net Such interdisciplinary work, combining synthetic chemistry with molecular biology and pharmacology, holds the potential to uncover new therapeutic leads for a range of diseases. nih.gov
Q & A
Q. What are the most reliable methods for synthesizing 2-(2,6-dimethylpyridin-4-yl)quinoline and its derivatives?
Synthesis typically involves cross-coupling reactions or condensation protocols. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base can facilitate amide bond formation between quinoline precursors and heterocyclic substituents . Purification often employs silica gel chromatography, with gradient elution (e.g., 0–10% MeOH in CH₂Cl₂) to isolate intermediates. Yield optimization requires careful control of reaction time, stoichiometry, and inert atmospheres to prevent oxidation byproducts .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- X-ray crystallography : SHELXL refinement (via SHELX programs) is widely used for resolving crystal structures, particularly for verifying substituent positioning and intermolecular interactions .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, methoxy groups on quinoline rings exhibit distinct singlet peaks near δ 3.8–4.0 ppm .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight validation (e.g., m/z 298.29 for C₁₆H₁₄N₂O₄ derivatives) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Limited aqueous solubility (common in quinoline derivatives) necessitates DMSO or DMF as solvents for biological assays.
- Stability : Light-sensitive; store under argon at –20°C to prevent degradation .
- LogP : Predicted hydrophobicity (e.g., ~3.5 for analogs) impacts membrane permeability in cellular studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational docking models for this compound?
Discrepancies often arise from flexible substituents (e.g., dimethylpyridyl groups) adopting multiple conformations. Strategies include:
- Molecular dynamics simulations : To assess conformational stability in solvent vs. crystal environments.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) missed in rigid docking .
- Multi-temperature crystallography : Resolves thermal motion artifacts in X-ray data .
Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound derivatives?
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., COX-2 inhibition using arachidonic acid) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Site-directed mutagenesis : Identifies critical residues (e.g., Arg120 in COX-2) for quinoline binding .
Q. How do substituents (e.g., methyl groups on pyridine) influence the compound’s bioactivity and selectivity?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing methyl with methoxy) reveals steric and electronic effects. For example, dimethylpyridyl groups enhance binding to hydrophobic enzyme pockets .
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions .
Q. What advanced techniques assess the compound’s stability under oxidative or photolytic conditions?
- LC-MS stability assays : Monitor degradation products (e.g., quinoline N-oxide formation) under UV light or H₂O₂ exposure .
- EPR spectroscopy : Detects free radicals generated during photodegradation .
- Accelerated aging studies : Simulate long-term storage conditions (40°C/75% RH) to establish shelf-life guidelines .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across cell lines?
Variability may stem from differences in:
- Cellular uptake : Use fluorescence-labeled analogs to quantify intracellular accumulation via flow cytometry.
- Metabolic activation : Perform LC-MS metabolomics to identify pro-drug activation pathways in specific cell types .
- Off-target effects : Combine RNA-seq and proteomics to map unintended interactions .
Key Methodological Recommendations
- Crystallography : Always cross-validate SHELXL-refined structures with PLATON checks for missed symmetry or disorder .
- Synthesis : Prioritize RuO₂/NaIO₄ oxidative conditions for regioselective functionalization of quinoline cores .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
